2-Formylcinnamic acid
Description
Contextualization within Aromatic Aldehydes and Unsaturated Carboxylic Acids
2-Formylcinnamic acid belongs to the class of aromatic aldehydes and, more specifically, is a derivative of cinnamic acid. cymitquimica.comchemicalbook.com Cinnamic acid itself is a well-known unsaturated carboxylic acid characterized by a phenyl ring attached to an acrylic acid moiety. chemicalbook.com The defining feature of this compound is the presence of a formyl (aldehyde) group at the ortho position of the phenyl ring. This substitution distinguishes it from its isomers, 3-formylcinnamic acid and 4-formylcinnamic acid, and imparts unique reactivity to the molecule. The presence of both an electron-withdrawing aldehyde group and a carboxylic acid group, connected by a conjugated system, creates a molecule with a rich and complex electronic landscape. cymitquimica.com
Structural Features and Reactivity Potential
The structure of this compound, with the chemical formula C₁₀H₈O₃, features a trans-alkene bond, a carboxyl group, and an aldehyde group attached to a benzene (B151609) ring. nih.govfinetechnology-ind.com This arrangement of functional groups allows for a diverse range of chemical reactions. The aldehyde group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation. The carboxylic acid group can participate in esterification and amidation reactions. Furthermore, the double bond in the acrylic acid chain is susceptible to addition reactions. The conjugated system encompassing the phenyl ring, the double bond, and the carboxyl group influences the reactivity of the entire molecule.
The interplay between the aldehyde and carboxylic acid functionalities allows for intramolecular reactions, leading to the formation of heterocyclic compounds. For instance, under certain conditions, it can cyclize to form isochromene derivatives. This reactivity makes it a valuable precursor in the synthesis of complex organic molecules.
Significance in Contemporary Organic Synthesis and Materials Science Research
This compound is a valuable building block in organic synthesis. cymitquimica.com It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules. Its bifunctional nature allows for sequential or one-pot multi-component reactions, which are highly desirable in modern synthetic chemistry for their efficiency and atom economy.
In the realm of materials science, cinnamic acid and its derivatives are known for their role in the production of polymers and plastics. chemicalbook.com The photoreactivity of cinnamic acids, particularly their ability to undergo [2+2] cycloaddition reactions in the solid state to form cyclobutane (B1203170) derivatives (truxillic and truxinic acids), is a key area of research. oup.comresearchgate.netacs.org This property is being explored for the development of photoresists, photocurable polymers, and other light-sensitive materials. While research on the specific photochemistry of this compound is less documented in readily available sources, its structural similarity to other cinnamic acids suggests potential in this area. Furthermore, its derivatives are being investigated for applications in ligand-exchangeable nanoparticles. labpartnering.org
Overview of Key Research Paradigms and Challenges
Current research on cinnamic acid derivatives focuses on several key areas, including the synthesis of novel bioactive molecules, the development of new polymeric materials, and the exploration of their photochemical properties. mdpi.com For this compound specifically, a significant research paradigm involves its use as a versatile starting material for the synthesis of complex organic structures. cymitquimica.com
A notable challenge in working with cinnamic acid derivatives can be controlling the stereochemistry of their reactions. For example, the Perkin reaction, a traditional method for synthesizing cinnamic acids, often yields a mixture of stereoisomers. organic-chemistry.org Modern synthetic methods, such as the Horner-Wadsworth-Emmons olefination, have been developed to overcome this challenge and provide stereoselective access to cinnamic acid esters. organic-chemistry.org Another challenge lies in understanding and controlling the solid-state packing of cinnamic acid derivatives to achieve desired photochemical outcomes. wits.ac.za The polymorphism of these compounds, where they can exist in different crystalline forms with varying photoreactivity, adds another layer of complexity to their study. researchgate.netwits.ac.za
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | nih.govbiosynth.comusbio.net |
| Molecular Weight | 176.17 g/mol | nih.govbiosynth.comusbio.net |
| Melting Point | 57-59 °C or 155-159 °C | chemicalbook.comechemi.cominfochems.co.kr |
| Appearance | White or light yellow crystal/powder | infochems.co.krlookchem.com |
| Solubility | Insoluble in water; soluble in alcohol, chloroform, DMSO, and Methanol | chemicalbook.cominfochems.co.kr |
| IUPAC Name | (2E)-3-(2-formylphenyl)prop-2-enoic acid | nih.gov |
| CAS Number | 130036-17-8, 28873-89-4 | nih.govinfochems.co.kr |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMNQBNEUJSSL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Formylcinnamic Acid and Its Analogues
Classical and Contemporary Approaches to the Core Structure
The foundational step in synthesizing 2-formylcinnamic acid and its analogues lies in the creation of the α,β-unsaturated carboxylic acid backbone, substituted with a formyl group at the ortho position of the phenyl ring. Both classical condensation reactions and modern olefination strategies are employed to achieve this, each with its own set of advantages and limitations.
Condensation Reactions in Cinnamic Acid Synthesis (e.g., Perkin-type, Knoevenagel)
The Perkin reaction, a cornerstone in the synthesis of cinnamic acids, involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid. wikipedia.orgbyjus.comslideshare.net In the context of this compound, this would typically involve the reaction of 2-formylbenzaldehyde with acetic anhydride and an alkali acetate. uns.ac.id The reaction proceeds via the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. byjus.com A subsequent dehydration step yields the α,β-unsaturated product. While historically significant, the Perkin reaction often requires high temperatures and can sometimes lead to mixtures of stereoisomers. organic-chemistry.org
A more versatile and widely used method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. bepls.comchemrj.orgrsc.org For the synthesis of cinnamic acids, malonic acid is a common active methylene component, and the reaction is often carried out in pyridine (B92270) with a catalytic amount of piperidine (B6355638). semanticscholar.orgresearchgate.net The initial condensation product undergoes spontaneous decarboxylation to afford the cinnamic acid derivative. bepls.com The Knoevenagel condensation generally offers milder reaction conditions and can be adapted for stereoselective synthesis. researchgate.net The Doebner modification of the Knoevenagel condensation allows for the direct use of malonic acid with an aromatic aldehyde to produce trans-cinnamic acid. acs.org
| Reaction | Reactants | Catalyst/Conditions | Product |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid, Heat | α,β-Unsaturated aromatic acid |
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Weak base (e.g., piperidine in pyridine) | Cinnamic acid (after decarboxylation) |
Olefination Strategies (e.g., Horner-Wadsworth-Emmons Variants) for Stereoselective Synthesis
Modern olefination reactions provide powerful tools for the stereoselective synthesis of alkenes, including the cinnamic acid core. The Horner-Wadsworth-Emmons (HWE) reaction is particularly noteworthy for its ability to selectively generate (E)-alkenes. organic-chemistry.orgthieme-connect.com This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For synthesizing this compound analogues, a phosphonate ester bearing the carboxylic acid or ester functionality would be reacted with 2-formylbenzaldehyde. The use of stabilized phosphonate ylides in the HWE reaction typically leads to excellent (E)-selectivity. researchgate.net This method offers high yields and stereoselectivity, even with sensitive functional groups present in the substrates. organic-chemistry.orgthieme-connect.com The versatility of the HWE reaction allows for the synthesis of a wide array of substituted cinnamic acid esters. researchgate.net
Oxidative Pathways for Formyl Group Introduction
The introduction of the formyl group onto the aromatic ring is a critical step that can either precede or follow the formation of the cinnamic acid backbone. Several methods exist for the formylation of aromatic rings. wikipedia.org The Étard reaction, for instance, allows for the direct oxidation of a methyl group on an aromatic ring to an aldehyde using chromyl chloride. wikipedia.orgbyjus.com Thus, 2-methylcinnamic acid could potentially be a precursor to this compound via this method. Other formylation techniques include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst, and the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from phosphorus oxychloride and dimethylformamide. wikipedia.orgpurechemistry.orgaskfilo.com
Alternatively, the formyl group can be introduced by the oxidation of a methyl group on a pre-formed aromatic ring. thieme-connect.de For instance, substituted toluenes can be oxidized to their corresponding benzaldehydes. byjus.com The selectivity of these oxidations can be influenced by the nature of the oxidizing agent and the substituents on the aromatic ring. thieme-connect.deresearchgate.net For example, cerium(IV) salts can selectively oxidize a methyl group on an alkyl-substituted arene to an aldehyde. thieme-connect.de Photocatalytic oxidation has also emerged as a method to convert methyl-substituted aromatics to aldehydes with good selectivity. google.com
Selective Functional Group Transformations and Derivatization Routes
Once the this compound core is established, the aldehyde and carboxylic acid functionalities offer a rich playground for further chemical modifications. The selective manipulation of these groups is key to creating a diverse library of analogues.
Aldehyde Group Manipulations (e.g., Reductions, Targeted Oxidations, Acetal (B89532) Formation)
The aldehyde group in this compound is susceptible to both reduction and oxidation. Selective reduction of the aldehyde to a primary alcohol, in the presence of the carboxylic acid, can be challenging. However, certain reagents and conditions can achieve this transformation. For instance, some borohydride (B1222165) reagents can show selectivity towards aldehydes over carboxylic acids. harvard.edu Biocatalytic methods using aldehyde dehydrogenases are also being explored for the chemoselective oxidation of aldehydes to carboxylic acids, which in this case would lead to a dicarboxylic acid derivative. uva.nlnih.gov
Conversely, the aldehyde can be selectively oxidized to a carboxylic acid group. A variety of oxidizing agents can effect this transformation, including potassium permanganate, chromium-based reagents, and milder oxidants like Oxone. organic-chemistry.org Recent methods have focused on developing highly chemoselective oxidations that tolerate other functional groups. rsc.org For example, VO(acac)₂ catalyzed oxidation with hydrogen peroxide is effective for converting aromatic aldehydes to carboxylic acids. organic-chemistry.org
To protect the aldehyde group during other chemical transformations, it can be converted into an acetal. This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. The resulting acetal is stable to many reaction conditions, particularly basic and nucleophilic reagents, and can be readily hydrolyzed back to the aldehyde when needed.
Carboxylic Acid Functionalizations (e.g., Esterification, Amidation)
The carboxylic acid moiety of this compound is readily converted into a variety of derivatives, most commonly esters and amides. nih.gov Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. A modified Steglich esterification, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provides a mild and efficient route to cinnamate (B1238496) esters. nih.gov This method is compatible with a range of alcohols, including primary, secondary, benzylic, and phenolic alcohols. nih.govmedcraveonline.com
Olefinic Moiety Transformations (e.g., Hydrogenation, Cycloadditions)
The carbon-carbon double bond in this compound is a key site for chemical modifications, allowing for the synthesis of a wide range of saturated and cyclic analogues.
Hydrogenation: The selective reduction of the olefinic C=C bond in the presence of other reducible functional groups, such as the aldehyde and carboxylic acid, is a significant challenge in the synthesis of derivatives. Catalytic transfer hydrogenation has emerged as a practical and eco-friendly alternative to methods requiring pressurized hydrogen gas. researchgate.net In this approach, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by a metal catalyst.
For cinnamic acid and its derivatives, various catalytic systems have been developed to achieve high selectivity for the C=C bond. For instance, using formic acid as a hydrogen source in the presence of a rhodium catalyst and triethylamine (B128534) has proven effective for the selective reduction of the alkene functional group while leaving the carboxyl group intact. researchgate.net Palladium catalysts are also widely used. researchgate.net The choice of catalyst, hydrogen donor, and solvent are critical parameters to achieve the desired outcome. researchgate.net The primary challenge lies in the fact that the activation energy for hydrogenating the C=C bond is typically lower than that for the carboxyl or formyl group, which allows for selective transformation under carefully controlled conditions. researchgate.net
Catalytic Systems for Selective Hydrogenation of Cinnamic Acid Derivatives
| Catalyst System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene | Reaction completes in minutes under microwave irradiation. | researchgate.net |
| Palladium(II) chloride (PdCl₂) | Formic Acid | Achieves 100% yield of the corresponding phenylpropanoic acid in water. | researchgate.net |
| Cyclooctadiene rhodium chloride dimer | Formic Acid/Triethylamine | High selectivity for the alkene group, leaving the carboxyl group unchanged. | researchgate.net |
| Ru-Sn/Al₂O₃ | H₂ (gas) | Can hydrogenate the -COOH group to an alcohol, but selectivity is challenging. | researchgate.net |
Cycloadditions: The double bond of cinnamic acids can participate in cycloaddition reactions to form various ring structures. A notable example is the [2+2] photocycloaddition, where irradiation with light can induce the formation of a cyclobutane (B1203170) ring from two molecules of cinnamic acid. bath.ac.ukresearchgate.net This reaction is a powerful tool for creating complex polycyclic architectures.
Furthermore, the electron-withdrawing nature of the carboxyl and formyl groups in this compound makes its olefinic bond electron-poor, enhancing its reactivity as a dienophile in [4+2] Diels-Alder cycloadditions. These reactions, which form six-membered rings, are fundamental in organic synthesis. academie-sciences.fr The use of aqueous media can sometimes accelerate these reactions and offer unique selectivity compared to conventional organic solvents. academie-sciences.fr
Convergent and Divergent Synthetic Pathways
A divergent synthesis starts from a central core molecule which is then elaborated in subsequent steps to create a library of structurally related compounds. wikipedia.orgresearchgate.net This strategy is highly efficient for generating molecular diversity and is often employed in drug discovery to explore structure-activity relationships. wikipedia.org this compound is an ideal starting point for a divergent synthesis due to its three distinct functional groups. The aldehyde can be oxidized, reduced, or engaged in condensation reactions; the carboxylic acid can be esterified or converted to an amide; and the olefin can be hydrogenated, halogenated, or used in cycloadditions. This allows for the rapid generation of a diverse set of analogues from a single, common intermediate.
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bepls.compro-metrics.org These principles are increasingly being applied to the synthesis of fine chemicals like cinnamic acids.
Sustainable Solvents and Catalysts: A major focus of green chemistry is replacing volatile and toxic organic solvents. nih.gov Water is considered the prototypical green solvent, and its use can lead to unique reactivity and simplified purification. mdpi.com For example, the synthesis of cinnamic acid derivatives can be achieved in water, often with improved yields. mdpi.com Deep Eutectic Solvents (DESs) are another class of green solvents that are non-volatile and can accelerate reaction rates. nih.gov
The use of biocatalysts (enzymes) and "ecocatalysts" (derived from natural sources) represents a key sustainable strategy. mdpi.comresearchgate.net Enzymes can operate under mild conditions of temperature and pH and offer high selectivity. mdpi.com For instance, enzymatic decarboxylation of phenolic cinnamic acids is a known green transformation. nih.gov Similarly, catalysts derived from biosourced materials, such as manganese-rich water lettuce, have been used for the green epoxidation of terpene precursors. researchgate.net
Atom Economy and Reaction Design: Green synthetic routes prioritize atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product. Reactions like the Knoevenagel condensation, which can be used to form the cinnamic acid backbone, are often favored for their efficiency. bepls.com The development of one-pot chemo-biocatalytic routes, where enzymatic and metal-catalyzed steps are combined in a single vessel, further enhances sustainability by reducing solvent use and waste from purification steps. nih.gov
The direct hydrogenation of CO₂ to produce formic acid using reusable catalysts is a prime example of sustainable chemistry, turning a waste product into a valuable chemical feedstock. nih.gov While not a direct synthesis of this compound, it showcases the potential for creating its building blocks from sustainable sources in the future.
Advanced Reaction Mechanisms and Reactivity Studies
Photochemical Reactions
The study of photochemical reactions of 2-formylcinnamic acid and its derivatives reveals fascinating insights into the control of chemical reactivity through molecular organization in the solid state and the influence of the surrounding medium in solution. These reactions are predominantly characterized by [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) derivatives, and photoisomerization processes.
Solid-State Photodimerization Mechanisms (e.g., [2+2] Cycloaddition)
The solid-state photodimerization of cinnamic acids, including this compound, is a classic example of a topochemical reaction, where the crystal structure of the reactant dictates the stereochemistry of the product. numberanalytics.com This [2+2] cycloaddition reaction is a powerful method for synthesizing cyclobutane rings, which can be challenging to construct through traditional thermal methods. acs.org
The outcome of solid-state photodimerization is governed by the principles of topochemical control, first articulated by Schmidt and his coworkers. nih.gov According to these principles, a [2+2] cycloaddition reaction in the crystalline state is only possible if the reactive double bonds of adjacent molecules are parallel and separated by a distance of less than approximately 4.2 Å. nih.gov The arrangement of molecules in the crystal lattice, or crystal packing, therefore directly determines the product's regiochemistry and stereochemistry. numberanalytics.com
For instance, cinnamic acid itself exists in three polymorphic forms (α, β, and γ). The α- and β-forms are photoreactive, yielding different cyclobutane products (α-truxillic acid and β-truxinic acid, respectively), while the γ-form is photostable because its crystal packing does not meet the geometric requirements for dimerization. acs.org This demonstrates the profound influence of crystal packing on reactivity. acs.org The product formed is a consequence of the crystalline environment rather than the intrinsic reactivity of the individual molecules. acs.org
The table below summarizes the relationship between crystal packing and photoreactivity for different polymorphs of cinnamic acid, which serves as a foundational model for understanding the behavior of its derivatives.
| Polymorph | Double Bond Arrangement | Inter-bond Distance | Photoreactivity | Dimer Product |
| α-form | Centrosymmetrically related, overlapping | ~4.1 Å | Reactive | Centrosymmetric dimer (α-truxillic acid) |
| β-form | Translationally equivalent, face-to-face overlap | 3.7–4.1 Å | Reactive | Mirror symmetric dimer (β-truxinic acid) |
| γ-form | Offset, non-overlapping | 4.7–5.1 Å | Stable | None |
This table illustrates the principles of topochemical control using cinnamic acid as an example.
As established with cinnamic acid, polymorphism plays a crucial role in the solid-state photoreactivity of its derivatives. Different crystalline forms (polymorphs) of the same compound can exhibit dramatically different photochemical behaviors due to variations in their crystal packing. acs.org For instance, the β-form of p-formylcinnamic acid is known to be photoreactive. oup.com
The classification of polymorphs into α, β, and γ types based on their packing and photoreactivity is a common practice in the study of cinnamic acids and their derivatives. wits.ac.za
α-type packing typically leads to the formation of a centrosymmetric dimer. wits.ac.za
β-type packing results in a mirror-symmetric dimer. wits.ac.za
γ-type packing is generally considered photostable due to the large separation between the double bonds. acs.org
The specific polymorph obtained can depend on the crystallization solvent. For example, p-formylcinnamic acid crystals grown from ethanol (B145695) are photoreactive (β-form), whereas those obtained from acetone (B3395972) are photostable (γ-form). oup.com The study of a derivative, 3-fluoro-trans-cinnamic acid, revealed two distinct β-type polymorphs (β1 and β2), both of which undergo topochemical [2+2] photodimerization. researchgate.net This highlights the complexity and subtlety of polymorphic control over solid-state reactions.
A noteworthy aspect of the solid-state photochemistry of some cinnamic acid derivatives is the participation of solvent molecules, particularly water, in the reaction process. For p-formylcinnamic acid, photoirradiation of its crystals in the presence of water results in the formation of a monohydrated dimer, 4,4′-diformyl-β-truxinic acid. researchgate.netoup.comoup.com This represents a unique type of organic photoreaction where a water molecule is incorporated into the product during the photodimerization. researchgate.net
The presence of water has been shown to have several effects:
Incorporation into the product: The resulting dimer contains one molecule of crystal water. researchgate.netoup.com
Acceleration of reaction rate: Water can accelerate the photodimerization process. researchgate.net
Influence on product crystallinity: The reaction in the presence of water can lead to a crystalline dimer, whereas in the absence of water, an amorphous dimer may be formed. researchgate.netoup.com
This phenomenon of water participation has also been observed for other β-form crystals of cinnamic acid derivatives, such as p-nitro- and p-chlorocinnamic acids. oup.comoup.com This suggests that the inclusion of solvent molecules can be a significant factor in controlling the outcome and efficiency of crystalline-state reactions.
Solution-Phase Photochemistry and Photoisomerization
In contrast to the highly selective reactions in the solid state, the photochemistry of cinnamic acid derivatives in solution is often more complex. Irradiation in solution typically leads to a mixture of products, with cis-trans isomerization being a predominant pathway. digitellinc.com The formation of cyclobutane dimers can also occur, but generally with much lower selectivity compared to solid-state reactions. digitellinc.com
The competition between [2+2] cycloaddition and cis-trans isomerization is a key feature of the solution-phase photochemistry of cinnamic acids. rsc.org For cis-cinnamic acids, excitation can lead to either the formation of a diradical intermediate with an adjacent molecule, resulting in dimerization, or geometric isomerization to the trans-isomer. rsc.org The efficiency of dimerization is dependent on the concentration and the ability of the molecules to form suitable aggregates.
Recent studies have also explored the use of templates to control the photodimerization of cinnamic acid derivatives in solution and in the solid state. By using a covalent template molecule like 1,8-naphthalenediol, it is possible to pre-organize two cinnamic acid molecules, facilitating a [2+2] cycloaddition with high regio- and diastereocontrol even when starting from a suspension. digitellinc.combilkent.edu.tr This approach offers a way to overcome the lack of selectivity often observed in solution-phase photoreactions.
Thermally Induced Reactions
Information specifically on the thermally induced reactions of this compound is less prevalent in the reviewed literature compared to its rich photochemistry. However, some general principles regarding the thermal behavior of related compounds can be considered. The presence of the carboxylic acid and aldehyde functional groups suggests potential for reactions such as decarboxylation at high temperatures, although specific conditions and products are not detailed in the provided search results. It is known that some solid-state reactions can be induced by temperature, including phase transitions between polymorphic forms, which can in turn affect subsequent photoreactivity. researchgate.net For example, one polymorph of 3-fluoro-trans-cinnamic acid irreversibly transforms into another upon heating. researchgate.net Additionally, some models for thermal solid-state reactions, such as detonation, involve the transfer of mechanical energy into a phonon bath, which is then transferred to vibrational modes of the molecules. wits.ac.za
Decarboxylation Pathways and Mechanisms
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). wikipedia.org While many carboxylic acids require harsh conditions to decarboxylate, certain structural features can facilitate this process. wikipedia.orgorgoreview.com In the case of this compound, the presence of the formyl group (an aldehyde) ortho to the cinnamic acid side chain introduces the potential for specific decarboxylation pathways.
One studied example involves the decarboxylation of o-formylcinnamic acid to yield 1-indanone (B140024). acs.org This reaction proceeds with unusual ease for a cinnamic acid derivative, suggesting a specific intramolecular mechanism is at play. acs.org The process can be facilitated by the presence of a base and heat. acs.org
A proposed mechanism for the decarboxylation of β-keto acids, which share some structural similarities with o-formylcinnamic acid (a carbonyl group in a position that can participate in a cyclic transition state), involves a six-membered cyclic concerted mechanism upon heating. orgoreview.commasterorganicchemistry.comyoutube.com This type of mechanism generally leads to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com While this compound is not a β-keto acid, the proximity of the aldehyde and carboxylic acid functionalities could allow for a similar intramolecularly-assisted decarboxylation.
It has been noted that the decarboxylation of o-formylcinnamic acid can occur in the presence of quinoline (B57606) and copper. molaid.com This suggests a catalytic cycle may be involved, where the copper species coordinates to the molecule, facilitating the removal of the carboxyl group.
Intramolecular Cyclization Reactions (e.g., Potential for Lactonization, Dieckmann-type for derivatives)
The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid, allows for various intramolecular cyclization reactions.
Lactonization: While not extensively documented for the parent acid, derivatives of this compound could potentially undergo lactonization. This would involve the formation of a cyclic ester (a lactone). This process would likely require the reduction of the aldehyde to an alcohol, which could then react with the carboxylic acid group.
Dieckmann-type Condensation for Derivatives: The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters. wikipedia.orgorgoreview.comlibretexts.org This reaction is particularly effective for forming five- and six-membered rings. wikipedia.orgorgoreview.comlibretexts.org For a derivative of this compound to undergo a Dieckmann-type condensation, both the formyl and carboxyl groups would need to be converted to esters. The resulting diester could then undergo an intramolecular cyclization in the presence of a strong base. The mechanism involves the deprotonation of the α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after an elimination step. wikipedia.orglibretexts.orgmasterorganicchemistry.com
A notable intramolecular cyclization of o-formylcinnamic acid is its conversion to 1-indanone. acs.org This reaction, which also involves a decarboxylation step, demonstrates the propensity of this molecule to form a five-membered ring structure. acs.org The reaction is thought to proceed through a mechanism where the aldehyde group participates in the cyclization. acs.org
Intermolecular Condensation Reactions with Bifunctional Reactants
The aldehyde and carboxylic acid functional groups of this compound can react with various bifunctional nucleophiles to form a diverse range of heterocyclic compounds and other condensation products.
For instance, the reaction of this compound with hydrazines can lead to the formation of pyridazinone derivatives. The reaction likely proceeds through the initial formation of a hydrazone with the aldehyde group, followed by an intramolecular cyclization involving the carboxylic acid to form the stable heterocyclic ring.
Similarly, condensation with hydroxylamine (B1172632) could yield oxazinone derivatives. The reaction with primary amines can produce isoquinolinone-type structures, where the nitrogen of the amine first forms an imine with the aldehyde, followed by cyclization with the carboxylic acid.
These reactions highlight the utility of this compound as a building block in organic synthesis for the construction of various heterocyclic systems.
Radical Reactions and Atmospheric Chemical Transformations
Formation via Hydroxyl Radical Attack (e.g., Naphthalene (B1677914) Photooxidation)
This compound is a known product of the atmospheric photooxidation of naphthalene, the most abundant polycyclic aromatic hydrocarbon (PAH) in the atmosphere. researchgate.netnih.govacs.org The primary oxidant responsible for the initial attack on naphthalene is the hydroxyl radical (•OH). researchgate.netacs.orgepa.ie The reaction is initiated by the addition of the •OH radical to the aromatic ring of naphthalene. researchgate.netnih.gov
The formation of this compound has been observed in numerous chamber studies investigating the photooxidation of naphthalene. researchgate.netepa.ieresearchgate.net It has been identified as a significant product, particularly in the particle phase. researchgate.netresearchgate.net While its precursor, 2-formylcinnamaldehyde, is found in both the gas and particle phases, this compound is almost exclusively found in the particle phase. researchgate.netresearchgate.net
The formation of this compound is thought to occur through the oxidation of 2-formylcinnamaldehyde, another major product of naphthalene photooxidation. acs.org This suggests that this compound is a second-generation product in the atmospheric degradation of naphthalene.
Mechanistic Pathways of Atmospheric Formation
The atmospheric formation of this compound is a multi-step process that begins with the reaction of naphthalene with hydroxyl radicals (•OH). researchgate.netnih.gov The initial step is the addition of the •OH radical to the naphthalene ring, forming a hydroxy-naphthalene radical adduct. researchgate.net
Under atmospheric conditions, this adduct reacts with molecular oxygen (O2) to form a peroxy radical. The subsequent reactions of this peroxy radical are complex and can proceed via several pathways, depending on the concentration of nitrogen oxides (NOx).
One of the key intermediates in the formation of this compound is 2-formylcinnamaldehyde. acs.orgresearchgate.net This dicarbonyl compound is formed through the ring-opening of the naphthalene-OH adduct. researchgate.net The formation of 2-formylcinnamaldehyde can occur through different mechanisms, including the reaction of the peroxy radical with nitric oxide (NO) or through a bicyclic peroxy mechanism. researchgate.net
Once formed, 2-formylcinnamaldehyde can be further oxidized in the atmosphere to yield this compound. acs.org This oxidation can be initiated by reaction with •OH radicals or through photolysis. The increase in the concentration of this compound has been observed to coincide with the photolytic decay of 2-formylcinnamaldehyde. acs.org
Catalytic Transformations
This compound can be utilized in various catalytic transformations. usbio.net One documented application is its use in the photocatalytic transformation of naphthalene and anthracene. usbio.net
In a different type of catalytic process, this compound can be decarboxylated to 1-indanone in the presence of copper and quinoline. molaid.com This reaction demonstrates a catalytic pathway for the cyclization and decarboxylation of this molecule. acs.orgmolaid.com
Furthermore, derivatives of this compound are central to certain synthetic strategies. For example, the esterified form of 4-formylcinnamic acid is a key intermediate in the synthesis of Panobinostat, an anti-cancer drug. researchgate.net In this synthesis, the aldehyde group of the ester undergoes a reductive amination. researchgate.net
The reactivity of the aldehyde and carboxylic acid groups in this compound allows for a range of catalytic transformations, leading to the synthesis of various organic molecules. These transformations can involve C-H activation, coupling reactions, and cyclizations, often facilitated by transition metal catalysts. mdpi.com The development of catalytic decarboxylative transformations is an active area of research, with applications for various classes of carboxylic acids, including α,β-unsaturated acids like this compound. rsc.org
Transition Metal-Mediated Cross-Coupling Reactions
This compound serves as a valuable substrate in transition metal-catalyzed reactions, primarily due to the strategic positioning of its functional groups. The presence of a carboxylic acid, an aldehyde, and an α,β-unsaturated system allows for a variety of cyclization and cross-coupling pathways, often leading to the formation of polycyclic aromatic compounds and heterocycles like isocoumarins. These motifs are prevalent in many natural products with significant biological activities.
Rhodium and palladium are the most prominently utilized transition metals for activating and functionalizing this compound and its derivatives. These reactions often proceed through a domino or cascade sequence, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency.
Rhodium-Catalyzed Annulation for Isocoumarin (B1212949) Synthesis
A notable application of this compound analogs is in the rhodium-catalyzed synthesis of isocoumarins. While direct examples with this compound itself are not extensively documented in readily available literature, the reactions of structurally similar benzoic acids with alkynes provide a clear precedent. In these reactions, a C-H bond ortho to the carboxylic acid is activated by a rhodium(III) catalyst. This is followed by the insertion of an alkyne and subsequent intramolecular cyclization.
For instance, the reaction of a benzoic acid with an alkyne under rhodium catalysis typically involves the formation of a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion of the alkyne, followed by reductive elimination to furnish the isocoumarin skeleton. The general mechanism is believed to involve C-H/O-H bond activation processes.
A plausible reaction pathway for a substrate like this compound would involve the rhodium catalyst coordinating to the carboxylic acid, facilitating the ortho C-H activation. The neighboring aldehyde group can play a crucial role in directing the catalyst and influencing the regioselectivity of the subsequent steps. The alkene of the cinnamic acid moiety can then act as the internal "alkyne" equivalent for the annulation, leading to a fused ring system.
| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| [Cp*RhCl₂]₂/AgSbF₆ | Enaminone | Iodonium ylide | Isocoumarin | up to 93% | nih.gov |
| [RuH₂(CO)(PPh₃)₃] | Benzoic Acid | Alkyne | Isocoumarin | Moderate to Good | thieme-connect.de |
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis offers another powerful tool for the transformation of this compound derivatives. Palladium's ability to catalyze C-H activation and cross-coupling reactions is well-established. d-nb.infonih.govrsc.orgnih.govmdpi.com In the context of this compound, palladium catalysts can facilitate intramolecular Heck-type reactions or carbonylative cyclizations.
For example, palladium-catalyzed cyclization of unsaturated systems is a common strategy for synthesizing heterocyclic frameworks. d-nb.infonih.govrsc.orgnih.govmdpi.com In a hypothetical scenario, a palladium(0) catalyst could oxidatively add to an aryl halide derivative of this compound. The resulting arylpalladium(II) species could then undergo an intramolecular insertion of the cinnamate (B1238496) double bond, followed by further transformations involving the aldehyde, to construct complex polycyclic systems. The presence of the carboxylic acid can influence the reaction by acting as an internal ligand or by participating in the catalytic cycle through protonolysis.
Organocatalytic Transformations Involving Aldehyde and Carboxylic Acid Functions
The dual functionality of this compound, possessing both an electrophilic aldehyde and a Brønsted acidic carboxylic acid, makes it an intriguing substrate for organocatalytic transformations. Organocatalysis, which utilizes small organic molecules to catalyze reactions, offers a metal-free alternative for asymmetric synthesis and the construction of complex molecular architectures.
Intramolecular Domino Reactions
The aldehyde and carboxylic acid groups in this compound can act in concert to promote intramolecular domino reactions. The carboxylic acid can act as an internal Brønsted acid catalyst, activating the aldehyde towards nucleophilic attack. Simultaneously, the conjugated system provides a pathway for cascade reactions.
One potential transformation is an intramolecular Michael addition-cyclization sequence. The carboxylic acid could protonate the aldehyde, increasing its electrophilicity. An external nucleophile could then add to the aldehyde, and the resulting intermediate could undergo a Michael addition to the α,β-unsaturated system. Alternatively, the molecule could be designed to have an internal nucleophile that participates in a cascade reaction.
Research on related compounds, such as 2-oxopropyl-2-formylbenzoates, demonstrates the feasibility of such intramolecular reactions. In these cases, a secondary amine organocatalyst activates the substrate to form an enamine, which then participates in an intramolecular Mannich reaction with an imine formed in situ from an aniline (B41778) and the formyl group. organic-chemistry.org This highlights the potential for the formyl group of this compound to participate in similar organocatalytic cascades.
| Organocatalyst | Reactant | Reaction Type | Product | Stereoselectivity | Reference |
| Secondary Amine | 2-oxopropyl-2-formylbenzoates and anilines | Intramolecular Mannich | 4-Aminoisochromanones | Excellent cis-selectivity and ee | organic-chemistry.org |
| Thiourea-tertiary amines | 2-Formyl(thio)esters and Vinylketones | 1,4-Addition | Acyclic chiral building blocks | High enantioselectivity | nih.gov |
Organocatalytic 1,4-Addition Reactions
The formyl group of this compound can be utilized as a handle for organocatalytic 1,4-addition reactions. Studies on 2-formyl(thio)esters have shown that these compounds can act as pronucleophiles in enantioselective 1,4-additions to vinyl ketones. nih.gov These reactions are typically catalyzed by bifunctional organocatalysts, such as thiourea-tertiary amines, which activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively.
In the case of this compound, the aldehyde could be converted into a reactive enamine intermediate by a secondary amine catalyst. This enamine could then act as a nucleophile, adding to a suitable Michael acceptor. The inherent chirality of the catalyst would control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. The carboxylic acid moiety could potentially influence the reaction by interacting with the catalyst or the substrates, or it could be involved in a subsequent cyclization step.
The exploration of advanced reaction mechanisms for this compound continues to be an area of interest, with the potential to unlock novel synthetic pathways to complex and biologically relevant molecules.
Strategic Derivatization for Synthetic Utility and Functional Exploration
Carboxylic Acid Derivatization for Advanced Applications
The carboxylic acid moiety of 2-formylcinnamic acid is a prime target for derivatization, enabling the synthesis of advanced precursors and facilitating sophisticated analytical characterization.
The conversion of the carboxylic acid group into esters and amides is a fundamental strategy to create valuable synthetic intermediates. nih.govbeilstein-journals.org Esterification, typically achieved by reaction with an alcohol under acidic conditions or via activation of the carboxylic acid, can be employed to modify the molecule's solubility and reactivity. For instance, the condensation of a formyl-substituted cinnamic acid ester with malonic acid has been reported, highlighting the utility of these ester derivatives in further carbon-carbon bond-forming reactions. researchgate.net
Similarly, amidation, the reaction of the carboxylic acid with an amine, generates stable amide derivatives. nih.gov This transformation is crucial for introducing nitrogen-containing functionalities and for building larger molecular frameworks. The synthesis of these amides often involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents. These ester and amide derivatives of this compound serve as key building blocks for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.
For sensitive and accurate quantification by liquid chromatography-mass spectrometry (LC-MS), chemical derivatization of the carboxylic acid group is often essential. nih.govddtjournal.com This process aims to improve the analyte's chromatographic retention, ionization efficiency, and fragmentation pattern, leading to enhanced detection limits and structural confirmation. annlabmed.orgmdpi.com A variety of derivatization reagents are available for this purpose, each with specific advantages.
For example, reagents that introduce a permanently charged group can significantly enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry. Other reagents may introduce a specific chemical tag that facilitates selective detection and fragmentation. An integrated, isotope-free method using dual derivatization with "light" and "heavy" mass structural analogues has been developed for the quantification of fatty acids, a strategy that could be adapted for this compound. nih.gov The selection of the appropriate derivatization agent depends on the analytical requirements, such as the desired level of sensitivity and the complexity of the sample matrix.
| Derivatization Reagent Class | Purpose in LC-MS Analysis | Example Reagent(s) |
| Alkylating Agents | Increase hydrophobicity and improve reverse-phase chromatographic retention. | Alkyl halides |
| Amine-Containing Reagents | Introduce a readily ionizable group for enhanced ESI-MS sensitivity. | 2-dimethylaminoethylamine, Dansyl hydrazine |
| Isotope-Labeled Reagents | Serve as internal standards for accurate quantification. | Isotope-labeled analogues of derivatizing agents |
| Urea | A simple and inexpensive reagent for derivatizing amino acids, applicable to other carboxylic acids. semanticscholar.org | Urea |
Aldehyde Derivatization for Expanded Reactivity Profiles
The aldehyde group of this compound provides a second reactive handle for a wide range of chemical transformations, enabling the expansion of its synthetic utility.
In multi-step syntheses, it is often necessary to selectively protect the highly reactive aldehyde group to prevent its participation in unintended side reactions. pressbooks.pub The formation of an acetal (B89532) is a common and effective strategy for this purpose. libretexts.orgchemistrysteps.com Reaction of this compound with an alcohol or a diol, such as ethylene (B1197577) glycol, under acidic conditions reversibly converts the aldehyde to a stable acetal. organic-chemistry.orgpearson.com This protecting group is robust under neutral and basic conditions, allowing for chemical modifications at the carboxylic acid or other positions of the molecule. The aldehyde can be readily regenerated by treatment with aqueous acid. This protection-deprotection strategy is crucial when performing reactions that would otherwise be incompatible with a free aldehyde, such as those involving strong nucleophiles or reducing agents.
The aldehyde functionality is a key site for carbon-carbon bond formation, allowing for chain elongation and the introduction of new functional groups. The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub In this reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde of this compound (or its protected ester/amide derivative) to yield an alkene. dalalinstitute.com
The structure of the resulting alkene is determined by the specific ylide used. This reaction provides a versatile route to a wide range of derivatives with extended conjugation and diverse functionalities. For example, using a ylide derived from an ester would introduce an acrylate (B77674) moiety, further expanding the synthetic possibilities.
| Wittig Reagent | Resulting Structure at Formyl Position |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Vinyl group (-CH=CH₂) |
| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl acrylate group (-CH=CHCO₂Et) |
| Benzyltriphenylphosphonium chloride (Ph₃P⁺CH₂Ph Cl⁻) + Base | Styrenyl group (-CH=CHPh) |
Multi-Functional Derivatization for Complex Molecular Architectures
The presence of two distinct and reactive functional groups in this compound makes it an ideal starting material for the synthesis of complex molecular architectures, particularly fused heterocyclic systems. airo.co.in By strategically engaging both the aldehyde and the carboxylic acid (or its derivatives), a variety of ring-forming reactions can be initiated.
For instance, condensation reactions involving the aldehyde group and a nucleophilic species, followed by an intramolecular cyclization involving the carboxylic acid or its derivative, can lead to the formation of diverse heterocyclic scaffolds. mdpi.comnih.gov The synthesis of nitrogen-containing heterocycles is a prominent application, where reactions with ammonia, primary amines, or other nitrogen nucleophiles can lead to the construction of quinolines, isoquinolines, and other fused systems. researchgate.netiaea.orgasianpubs.orgnou.edu.ng The ability to form such complex structures from a relatively simple starting material underscores the value of this compound as a versatile building block in medicinal and materials chemistry. mdpi.com
Synthesis of Polycyclic Systems
The generation of molecular complexity from simple, readily available starting materials is a central goal in organic synthesis. Cascade reactions and multicomponent reactions (MCRs) are powerful tools in this endeavor, enabling the formation of multiple bonds and stereocenters in a single operation. nih.govscilit.com The structure of this compound is well-suited for such transformations, providing access to complex polycyclic and heterocyclic scaffolds. beilstein-journals.orgnih.gov
While specific examples detailing this compound in complex cascade reactions are specialized, the reactivity of analogous structures, such as 2-formylbenzoic acid, provides a clear precedent. In one-pot MCRs, 2-formylbenzoic acid reacts with amines and phosphonates under solvent-free conditions to yield isoindolin-1-one-phosphonates, demonstrating the utility of the ortho-formyl acid motif in building fused heterocyclic systems. beilstein-journals.org This type of reaction, where multiple components are combined to construct a complex core, highlights the potential of this compound to act as a linchpin in diversity-oriented synthesis. beilstein-journals.orgresearchgate.netnih.gov The presence of the acrylic acid side chain, in addition to the functionalities of 2-formylbenzoic acid, offers further reaction sites for annulation or subsequent derivatization, expanding the possible polycyclic structures that can be accessed. rsc.orgbeilstein-journals.org
Incorporation into Bioconjugate Linkers (without biological/clinical focus)
In the field of chemical biology and materials science, linkers are crucial components that connect different molecular entities. symeres.com The design of these linkers often requires specific, reactive functional groups that allow for controlled and efficient covalent bond formation. njbio.com The 2-formylphenyl group, a key feature of this compound, provides a reactive handle for such applications, particularly in the formation of stable conjugates. nih.gov
The chemical reactivity of aldehydes makes them useful for conjugation to molecules containing primary amines or hydrazides. However, the ortho-positioning of a secondary group can dramatically enhance the reaction kinetics and stability of the resulting linkage. A well-studied analogue, 2-formylphenylboronic acid (2-FPBA), showcases the utility of this arrangement for rapid bioconjugation. nih.gov The reaction of 2-FPBA with an N-terminal cysteine proceeds through the rapid formation of an imine intermediate with the amine, which is then activated by the adjacent boronic acid. This activation facilitates a highly efficient intramolecular addition of the cysteine's thiol group, forming a stable thiazolidine (B150603) linkage. nih.gov
This principle demonstrates the potential of the 2-formyl group on the cinnamic acid scaffold. The aldehyde can participate in forming linkages such as oximes or hydrazones, which are common in the construction of complex molecular assemblies. nih.govcam.ac.uk The strategic placement of the carboxylic acid group on the cinnamic acid backbone could further influence the reactivity and properties of the resulting conjugate.
Derivatization for Modulation of Photophysical Properties
The cinnamic acid framework is an established photosensitive chromophore, known to undergo [2+2] photocycloaddition reactions, particularly in the solid state. nih.govnih.gov This reactivity, which converts two alkene moieties into a cyclobutane (B1203170) ring, is fundamental to the development of photosensitive polymers and materials. The derivatization of this compound offers a pathway to modulate these inherent photophysical and photochemical properties.
Studies on related cinnamic acid derivatives show that intermolecular photodimerization can be achieved with high regio- and diastereoselectivity in solution using visible-light catalysis. nih.gov This allows for the construction of specific cyclobutane structures, such as truxinic acids, from precursors like p-formylcinnamic acid. nih.govresearchgate.net The efficiency and outcome of these photoreactions can be influenced by the reaction medium and the specific substitution pattern on the aromatic ring. nih.gov
Beyond dimerization, the derivatization of the core structure can lead to new materials with tailored absorption and fluorescence characteristics. rsc.org For example, the synthesis of polysubstituted quinolines from precursors like aminophenyl propenones allows for the creation of extended π-conjugated systems. mdpi.com These larger systems exhibit distinct photophysical properties. By strategically coupling derivatives of this compound with other aromatic or vinylic groups, it is possible to tune the absorption and emission wavelengths of the resulting molecules. mdpi.com This approach is central to creating novel dyes and functional organic materials.
Below is a table summarizing the photophysical properties of representative substituted quinoline (B57606) systems, illustrating how structural modification impacts absorption and fluorescence.
| Compound | Description | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
| 2-Aryl-6,8-dibromo-4-methoxyquinoline | A core quinoline structure with halogen substituents. | 258, 324 | 388 |
| 2-Aryl-6,8-bis(2-phenylethenyl)-4-methoxyquinoline | The dibromo-quinoline is derivatized with styryl groups, extending the π-system. | 288, 370 | 473 |
| 2-Aryl-6,8-bis(2-(4-methoxyphenyl)ethenyl)-4-methoxyquinoline | An electron-donating methoxy (B1213986) group is added to the terminal phenyl rings. | 288, 381 | 486 |
| Table 1: Representative Photophysical Data of Derivatized Quinolines. Data sourced from a study on polysubstituted quinolines to demonstrate the effect of derivatization on optical properties. mdpi.com |
Spectroscopic and Structural Elucidation Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While one-dimensional NMR provides fundamental structural information, advanced NMR techniques offer a more definitive and nuanced picture of the molecular architecture and dynamics of 2-formylcinnamic acid.
Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, resolving any ambiguities that may arise from 1D spectra.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the vinyl protons, as well as between the protons on the aromatic ring. This allows for the precise assignment of adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu This is crucial for assigning the carbon signals based on the already-assigned proton signals. For instance, the signal of the aldehydic proton would correlate with the aldehydic carbon, and the vinyl protons with their respective carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. In this compound, HMBC would show correlations between the aldehydic proton and the carbons of the aromatic ring, as well as the vinyl carbons, confirming the connectivity of the formyl group.
A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on established principles of NMR spectroscopy.
| ¹H Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Aldehyde-H | Aromatic-H | Aldehyde-C | Aromatic-C, Vinyl-C |
| Vinyl-H (α) | Vinyl-H (β) | Vinyl-C (α) | Carboxyl-C, Aromatic-C |
| Vinyl-H (β) | Vinyl-H (α) | Vinyl-C (β) | Aromatic-C |
| Aromatic-H | Other Aromatic-H | Aromatic-C | Other Aromatic-C, Aldehyde-C |
High-resolution ¹³C ssNMR can distinguish between polymorphs by revealing differences in the chemical shifts of carbon atoms due to their unique packing environments in the crystal lattice. elsevierpure.com Furthermore, ssNMR can elucidate details of structural disorder, such as the orientation of the formyl group within the crystal. elsevierpure.com For instance, in the β-polymorph of (E)-4-formylcinnamic acid, ssNMR provided evidence for disorder in the orientation of the formyl group, a detail that was supported by Rietveld refinement of powder X-ray diffraction data. elsevierpure.com
Dynamic processes within the solid state, such as molecular rotations or conformational changes, can also be investigated using advanced ssNMR techniques, providing a deeper understanding of the material's properties.
Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers valuable information about the functional groups and intermolecular interactions within this compound.
FT-IR spectroscopy is a powerful and rapid tool for monitoring the progress of chemical reactions involving this compound. By tracking the appearance or disappearance of characteristic vibrational bands, one can follow the conversion of reactants to products. For example, in a reaction involving the aldehyde group, the decrease in the intensity of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) would indicate its consumption. Similarly, the appearance of new bands would signify the formation of new functional groups in the product. This technique is particularly advantageous for in-situ monitoring of reactions in both solution and the solid phase.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkene C-H | Stretching | 3080-3010 |
| Aldehyde C=O | Stretching | ~1700 |
| Carboxylic Acid C=O | Stretching | ~1680 |
| Alkene C=C | Stretching | ~1630 |
| Aromatic C=C | Stretching | 1600-1450 |
Both IR and Raman spectroscopy are highly sensitive to the effects of hydrogen bonding and other intermolecular interactions. ua.pt In the solid state, this compound molecules are expected to form hydrogen-bonded dimers via their carboxylic acid groups. This dimerization leads to a characteristic broadening and red-shifting of the O-H stretching band in the IR spectrum, typically observed in the 3300-2500 cm⁻¹ region. docbrown.info The C=O stretching frequency of the carboxylic acid is also affected by hydrogen bonding.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information about the C=C bonds of the vinyl group and the aromatic ring. americanpharmaceuticalreview.com Subtle shifts in the vibrational frequencies of these groups can indicate changes in the crystalline packing and intermolecular interactions between different polymorphs. By analyzing the vibrational spectra, it is possible to gain a detailed understanding of the supramolecular structure of this compound.
X-ray Crystallography and Diffraction Studies
The crystallographic data for a related cinnamic acid derivative, trans-cinnamic acid, is provided below as an example of the type of information obtained from such studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.66 |
| b (Å) | 18.05 |
| c (Å) | 7.78 |
| β (°) | 109.9 |
| Z | 4 |
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Should a suitable single crystal of this compound be grown and analyzed, the resulting data would provide invaluable insights into its molecular geometry. Key parameters that would be determined are presented in Table 1 for illustrative purposes. This data would allow for a detailed conformational analysis, revealing the spatial relationship between the carboxylic acid and formyl groups, as well as the planarity of the molecule.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published crystal structure has been found.)
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 95.67 |
| Volume (ų) | 857.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.375 |
Powder X-ray Diffraction for Polymorph Characterization and Phase Transitions
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical properties of a material, such as solubility and melting point.
There is no specific literature available detailing the polymorphism of this compound. A comprehensive study would involve crystallizing the compound under various conditions to induce the formation of different polymorphs. Each polymorph would exhibit a unique PXRD pattern. Furthermore, variable-temperature PXRD studies could be employed to investigate potential phase transitions between these forms. An illustrative PXRD pattern for a hypothetical polymorph of this compound is described in Table 2.
Table 2: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of this compound (Note: The following data is for illustrative purposes only, as no published PXRD patterns for this compound have been found.)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 100 |
| 18.8 | 4.72 | 85 |
| 22.1 | 4.02 | 60 |
| 25.2 | 3.53 | 75 |
High-Resolution Mass Spectrometry and Fragmentation Studies for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. When coupled with fragmentation techniques (MS/MS), it can provide detailed structural information and help elucidate reaction mechanisms.
A thorough search of scientific databases did not yield any specific high-resolution mass spectrometry studies focused on this compound. Such a study would involve determining the accurate mass of the molecular ion to confirm its elemental formula (C₁₀H₈O₃). Subsequent fragmentation analysis would reveal characteristic neutral losses and fragment ions, providing insights into the molecule's connectivity and stability. For instance, common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The fragmentation of the formyl group would also be a key area of investigation. Table 3 illustrates the kind of data that would be obtained from an HRMS fragmentation study.
Table 3: Illustrative High-Resolution Mass Spectrometry Fragmentation Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published HRMS fragmentation studies for this compound have been found.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 177.0495 [M-H]⁻ | 159.0390 | H₂O |
| 177.0495 [M-H]⁻ | 133.0491 | CO₂ |
| 177.0495 [M-H]⁻ | 148.0417 | CHO |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and provide information about its photophysical properties. These properties are crucial for applications involving light absorption and emission.
Emission spectroscopy would determine if the molecule is fluorescent and, if so, at what wavelengths it emits light upon excitation. The fluorescence quantum yield and lifetime would also be important parameters to quantify the efficiency and dynamics of the emission process. Table 4 provides an example of the photophysical data that would be collected.
Table 4: Illustrative Photophysical Properties of this compound in Methanol (Note: The following data is for illustrative purposes only, as no published photophysical studies for this compound have been found.)
| Parameter | Illustrative Value |
|---|---|
| Absorption λmax (nm) | 285 |
| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | 18,500 |
| Emission λmax (nm) | 350 |
| Fluorescence Quantum Yield (ΦF) | 0.15 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energy of 2-formylcinnamic acid. These first-principles methods allow for the detailed investigation of reaction mechanisms, the prediction of spectroscopic properties, and the analysis of conformational preferences.
DFT calculations are a cornerstone for elucidating complex reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. rsc.orgnih.gov This analysis is crucial for understanding reaction kinetics and selectivity. For cinnamic acid derivatives, a primary reaction of interest is the solid-state [2+2] photodimerization. bonvinlab.orglammps.org
Theoretical studies on related compounds, such as the intermolecular aldol (B89426) reaction catalyzed by proline, have utilized DFT to analyze the non-covalent interactions that stabilize transition states and influence stereoselectivity. nih.gov Similar approaches can be applied to this compound to understand its reactivity. The process involves locating the geometry of the transition state (the maximum energy point along the reaction coordinate) and calculating the activation energy barrier (ΔG‡). nih.govnih.gov A lower activation barrier indicates a more favorable reaction pathway.
For instance, in the Rh-catalyzed intramolecular [2+2+2] cycloaddition of allene-ene-ynes, DFT has been employed to map out competing reaction pathways and identify the turnover-determining transition state, providing a quantitative measure of the reaction's feasibility. galaxyproject.org In the context of this compound, DFT could be used to model its photodimerization, identifying the transition state leading to the cyclobutane (B1203170) ring formation and calculating the associated energy barrier. Studies on the photodimerization of p-formylcinnamic acid, a close isomer, have shown that such reactions proceed efficiently, suggesting a favorable reaction pathway. researchgate.netfrontiersin.org
Table 1: Illustrative DFT-Calculated Parameters for a Model Reaction Pathway Note: This table presents typical data obtained from DFT calculations for a model reaction, illustrating the type of information generated for transition state analysis. Actual values for this compound would require specific calculations.
| Parameter | Reactant Complex (RC) | Transition State (TS) | Product (P) |
| Relative Energy (kcal/mol) | 0.0 | +19.9 | -5.0 |
| Key Bond Distance (Å) | 4.8 (Intermolecular C=C) | 2.2 (Forming C-C) | 1.55 (Formed C-C) |
| Imaginary Frequency (cm⁻¹) | None | -450 | None |
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. DFT methods can accurately compute vibrational frequencies (IR and Raman spectra), which correspond to specific molecular motions.
The typical workflow involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, a frequency calculation is performed. The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, they are often scaled by an empirical factor to improve agreement with experimental spectra.
This comparison helps in the definitive assignment of experimental spectral bands to specific functional groups and vibrational modes. For this compound, key vibrational modes include the C=O stretching of the aldehyde and carboxylic acid groups, the O-H stretching of the carboxylic acid, and the C=C stretching of the alkene moiety.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Cinnamic Acid Analogue Note: This table shows a representative comparison for a related molecule. The theoretical values are typically scaled to better match experimental findings.
| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3100 | 3106 |
| C-H Stretch | Aromatic/Alkenyl | ~3030 | ~3031 |
| C=O Stretch | Carboxylic Acid | ~1715 | 1710 |
| C=O Stretch | Aldehyde | ~1690 | (Expected) |
| C=C Stretch | Alkene | ~1670 | 1671 |
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies, thus mapping the molecule's energy landscape.
For this compound, rotation can occur around the single bond connecting the phenyl ring to the acrylic acid group and the bond connecting the formyl group to the ring. The carboxylic acid group itself can adopt synplanar and antiplanar conformations. DFT calculations can determine the optimized geometry and energy of each possible conformer. The results of these calculations provide the relative stability of each conformation, with the lowest energy structure representing the global minimum on the potential energy surface.
Studies on similar molecules have shown that the energy differences between conformers can be small (e.g., < 2 kcal/mol), suggesting that the groups may rotate with relative freedom at room temperature. This dynamic behavior is crucial for understanding how the molecule behaves in solution and how it packs in a crystal lattice.
Table 3: Calculated Relative Energies for Hypothetical Conformers of this compound Note: This table is illustrative, showing the type of data produced in a conformational analysis. The labels represent different rotational arrangements of the formyl and carboxylic acid groups.
| Conformer | Dihedral Angle (Formyl) | Dihedral Angle (Carboxyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 0° | 0° (synplanar) | 0.00 | 75 |
| 2 | 180° | 0° (synplanar) | 0.50 | 20 |
| 3 | 0° | 180° (antiplanar) | 2.50 | 5 |
Molecular Dynamics Simulations
While quantum mechanics focuses on the electronic structure at a static moment, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that describes how positions and velocities change over time, offering insights into crystal formation and reaction dynamics.
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical phenomenon in materials science and pharmaceuticals. Cinnamic acids are well-known for exhibiting polymorphism, often crystallizing in α, β, and γ forms, which have different packing arrangements and, consequently, different photoreactivities.
MD simulations, often used in conjunction with crystal structure prediction (CSP) methods, can model the process of crystallization and predict stable crystal packings. rsc.org These simulations can reveal how intermolecular forces, such as the strong O-H···O hydrogen bonds that form centrosymmetric dimers between carboxylic acid groups and weaker C-H···O interactions, govern the final crystal structure. For example, structural studies on the β-polymorph of p-formylcinnamic acid have provided detailed insights into its packing and disorder, which are crucial for understanding its chemical behavior. frontiersin.org MD simulations can help rationalize why certain polymorphs are favored under specific conditions.
Table 4: Representative Crystallographic Data for a Formylcinnamic Acid Polymorph (β-(E)-4-formylcinnamic acid)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.730 |
| b (Å) | 16.489 |
| c (Å) | 7.550 |
| β (deg) | 118.81 |
| Intermolecular C=C distance (Å) | 4.825 researchgate.netfrontiersin.org |
| Reference | frontiersin.org |
MD simulations are particularly valuable for studying the dynamics of reactions in the solid state, such as the [2+2] photodimerization of this compound. According to Schmidt's topochemical postulates, solid-state reactivity is governed by the crystal packing, requiring the reactive double bonds to be parallel and within a certain distance (typically < 4.2 Å).
However, reactions have been observed in crystals where this criterion is not met in the ground state. researchgate.net The photodimerization of p-formylcinnamic acid, for instance, proceeds despite a double bond separation of 4.825 Å. researchgate.netfrontiersin.org This suggests that dynamic molecular movements or lattice vibrations, which can be modeled using MD simulations, play a crucial role. Upon photoexcitation, molecules within the crystal lattice can undergo subtle translations or rotations, bringing the reactive centers into the required proximity for the reaction to occur. MD simulations can capture these dynamic events and help visualize the pathway from the initial monomer crystal to the final dimer product, which may involve a loss of crystallinity or a transition to a new crystalline phase.
Applications in Advanced Materials Science and Catalysis
Precursors for Polymer Synthesis and Macromolecular Engineering
The multifunctionality of 2-formylcinnamic acid allows it to serve as a valuable monomer in the synthesis of polymers with tailored architectures and properties. Its rigid aromatic core and reactive peripheral groups are key to its utility in macromolecular engineering.
The solid-state photochemical behavior of cinnamic acids and their derivatives is a cornerstone of topochemical polymerization, a process where the crystal lattice of the monomer pre-organizes the molecules for a specific reaction pathway. wikipedia.org This method allows for the synthesis of highly crystalline and stereoregular polymers that are often unattainable through conventional solution-based polymerization. wikipedia.orgiupac.org The [2+2] photocycloaddition of olefinic double bonds is a classic example of a topochemical reaction. researchgate.net For such a reaction to occur in the crystalline state, the monomer molecules must be packed in a specific arrangement, as dictated by Schmidt's rule, which requires the reactive double bonds of adjacent molecules to be parallel and separated by a distance of less than approximately 4.2 Å. researchgate.netmdpi.com
Derivatives of cinnamic acid have been extensively studied in this context. For instance, p-formylcinnamic acid, an isomer of this compound, undergoes photodimerization in the crystalline state to yield specific cyclobutane (B1203170) products, such as 4,4′-diformyl-β-truxinic acid. researchgate.netoup.com The specific photoproduct is dependent on the polymorphic form of the crystal, which can be controlled by crystallization conditions. oup.com By introducing bulky substituents, it is possible to engineer the crystal packing to favor the formation of α-truxillic acid derivatives. oup.com
This principle of crystal engineering can be directly applied to this compound. By controlling its crystallization, it is possible to direct its solid-state photopolymerization to produce linear polymers containing cyclobutane rings in the main chain. This "four-center type photopolymerization" can lead to highly crystalline polymers with unique properties. iupac.org While solution-state [2+2] photopolymerization is also possible and offers broader monomer scope, it often results in polymers with lower molecular weight and broader dispersity compared to its solid-state counterpart. nih.govchemrxiv.org
| Parameter | Topochemical Polymerization | Solution Photopolymerization |
| State | Crystalline Solid wikipedia.org | Solution nih.gov |
| Monomer Alignment | Pre-organized in crystal lattice wikipedia.org | Randomly oriented nih.gov |
| Selectivity | High regio- and stereoselectivity researchgate.netoup.com | Often yields product mixtures nih.gov |
| Polymer Product | Highly crystalline, regular structure iupac.org | Often amorphous or semi-crystalline nih.gov |
| Key Requirement | Favorable crystal packing (e.g., Schmidt's Rule) mdpi.com | Photosensitizer may be required nih.govchemrxiv.org |
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are renowned for their electronic and optical properties, finding applications in LEDs, solar cells, and sensors. usp.ac.fj The synthesis of these materials often relies on the polymerization of multifunctional monomers that can be linked together to create an extended π-conjugated system. rsc.org
This compound is a promising candidate as a building block for novel conjugated polymers. Its vinyl group can participate in polymerization reactions, while the aldehyde and carboxylic acid functionalities offer versatile handles for creating more complex macromolecular structures through subsequent reactions like condensation or Knoevenagel-type reactions. For example, the aldehyde group could be reacted with a methylene-activated compound, and the carboxylic acid could be esterified or converted to an amide, incorporating the this compound unit into a larger conjugated backbone. This approach allows for the synthesis of donor-acceptor (D-A) type copolymers, where the electronic properties can be finely tuned by pairing suitable comonomers. rsc.org Furthermore, polymers containing reactive aldehyde groups can be used for post-polymerization modification, enabling the attachment of various functional moieties or the formation of cross-linked networks. leigroup.cn
Ligand Design in Coordination Chemistry and Catalysis
The ability of this compound to coordinate to metal ions through its carboxylate group, coupled with the presence of other functional groups, makes it an attractive scaffold for designing sophisticated ligands for catalysis and advanced materials like Metal-Organic Frameworks.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org Their high surface area, tunable pore size, and functionalizable nature make them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgd-nb.info The choice of the organic linker is crucial in determining the topology and properties of the resulting MOF. wikipedia.org
This compound is a well-suited candidate for a linker in MOF synthesis. The carboxylic acid group can coordinate to metal centers, forming the primary framework structure. The pendant formyl (aldehyde) group, pointing into the pores of the framework, provides a reactive site for post-synthetic modification (PSM). This strategy allows for the introduction of new functionalities into the MOF after its initial synthesis. For example, the aldehyde can be converted into an imine, an alcohol, or other groups, thereby altering the chemical environment within the pores to enhance selectivity for specific guests or to introduce catalytic sites. d-nb.info The use of functionalized linkers like p-formylcinnamic acid has already been demonstrated in the construction of new metal-organic frameworks. researchgate.net This approach highlights the potential of this compound in creating highly functional and complex MOF architectures. rsc.org
| Feature of this compound | Role in MOF Synthesis | Potential Advantage |
| Carboxylic Acid Group | Primary binding site to metal nodes wikipedia.org | Forms the robust framework structure. |
| Aromatic Ring | Rigid spacer between metal nodes | Contributes to porosity and thermal stability. |
| Formyl (Aldehyde) Group | Reactive site for Post-Synthetic Modification (PSM) d-nb.info | Allows for tuning of pore chemistry and introduction of catalytic sites. |
| Vinyl Group | Potential for polymerization within the MOF | Could create hybrid polymer-MOF materials. |
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. academie-sciences.fr The effectiveness of an asymmetric catalyst often hinges on the design of the chiral ligand that coordinates to the metal center and controls the stereochemical outcome of the reaction. nih.govchemrxiv.org
While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral ligands. scirp.org The development of new chiral scaffolds is a continuous challenge in chemistry. nih.gov The multiple functional groups of this compound provide numerous opportunities for introducing chirality. For example, asymmetric reduction of the alkene or reaction at the aldehyde with a chiral reagent could install a stereocenter. More elaborately, the molecule could be used as a starting material to build more complex, rigid chiral backbones, analogous to established "privileged" ligand scaffolds like BINOL or SPINOL. nih.govchemrxiv.org A derivative of this compound could be designed to form a C₂-symmetric bidentate ligand, a common motif in successful chiral ligands. nih.gov The development of such derivatives could lead to new classes of ligands for a variety of asymmetric transformations, including hydrogenations, C-H functionalization, and cycloadditions. nih.govnih.gov
Supramolecular Chemistry and Crystal Engineering for Tailored Properties
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, while crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of these forces. d-nb.infobath.ac.uknih.gov this compound is an ideal molecule for exploring these concepts due to its capacity for forming multiple, directional non-covalent interactions.
The carboxylic acid group is a powerful functional group for directing molecular assembly through the formation of robust and predictable hydrogen bonds, often leading to dimers or catemers (chains). The aromatic ring can participate in π-π stacking interactions, and the formyl group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions. The interplay of these interactions can be used to guide the self-assembly of this compound into specific one-, two-, or three-dimensional architectures in the solid state. bath.ac.uknih.gov As discussed previously, controlling these packing arrangements is fundamental to achieving selective topochemical reactions. researchgate.netmdpi.com By co-crystallizing this compound with other molecules (co-crystallizers), it is possible to create multi-component crystals with emergent properties, where the arrangement is dictated by the combined set of intermolecular interactions between all components. crystallography.net This strategy allows for the fine-tuning of physical properties and the design of solid-state systems with tailored photoreactivity or other functionalities.
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and High-Throughput Synthetic Methodologies
The synthesis and modification of 2-formylcinnamic acid can be significantly accelerated and optimized through the adoption of flow chemistry and high-throughput synthesis (HTS) platforms. wuxiapptec.compurdue.edu Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, offers a transformative approach compared to traditional batch processes. wuxiapptec.com
In the context of this compound, flow reactors, such as microreactors or tubular reactors, could enable the safe and efficient execution of reactions that are challenging in batch, for instance, those involving hazardous reagents or intermediates. wuxiapptec.com The high surface-area-to-volume ratio in these reactors facilitates rapid heat and mass transfer, allowing for precise temperature control, which is crucial for selective transformations of the aldehyde and carboxylic acid functionalities. wuxiapptec.com
High-throughput experimentation (HTE) can be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions for the synthesis and derivatization of this compound. purdue.edunovalix.com By utilizing 96-well plates and automated liquid handling, numerous parallel reactions can be set up to quickly identify optimal conditions for desired transformations, such as the selective reduction of the aldehyde or stereoselective reactions at the double bond. novalix.com The combination of HTE with rapid analytical techniques, like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can further accelerate the discovery of novel reaction conditions. purdue.edu This integrated approach will facilitate the rapid generation of focused compound libraries for various applications. novalix.com
Development of Novel Catalytic Systems for Highly Selective Transformations
The development of novel catalytic systems is paramount for achieving highly selective transformations of the multifunctional this compound. Future research will likely focus on several key areas:
Chemo- and Regioselective Catalysis: Designing catalysts that can differentiate between the aldehyde, carboxylic acid, and alkene moieties is a significant challenge. For instance, developing a catalyst that selectively hydrogenates the carbon-carbon double bond while leaving the formyl group untouched, or vice-versa, would be highly valuable. Heterogeneous catalysts, such as metal nanoparticles supported on materials like hercynite, could offer enhanced selectivity and recyclability. nih.gov
Stereoselective Catalysis: The synthesis of chiral derivatives of this compound can be achieved through asymmetric catalysis. Chiral Brønsted acids or N-heterocyclic carbenes could be explored for enantioselective additions to the aldehyde or conjugate additions to the α,β-unsaturated system. nih.gov Merging photocatalysis with transition metal or organocatalysis could also unlock new stereoselective reactions. nih.gov
Tandem and Cascade Catalysis: The development of catalytic systems that can facilitate multiple reaction steps in a single pot would significantly improve synthetic efficiency. For example, a catalyst that promotes an initial aldol (B89426) condensation followed by an intramolecular cyclization could be used to construct complex heterocyclic scaffolds from this compound.
The following table outlines potential catalytic systems for selective transformations of this compound:
| Transformation | Potential Catalytic System | Rationale |
| Selective Aldehyde Reduction | Supported metal nanoparticles (e.g., Pt, Pd) with specific ligands | Ligands can modulate the electronic properties of the metal surface to favor aldehyde reduction over alkene hydrogenation. |
| Selective Alkene Hydrogenation | Homogeneous catalysts (e.g., Wilkinson's catalyst) | Can be tuned for selective hydrogenation of the C=C bond under mild conditions. |
| Asymmetric Aldol Addition | Chiral organocatalysts (e.g., proline derivatives) | Can create a chiral environment around the aldehyde to control the stereochemistry of the addition. |
| Asymmetric Conjugate Addition | Chiral metal complexes (e.g., copper-bisoxazoline) | Can activate the α,β-unsaturated system for enantioselective nucleophilic attack. |
Exploration of Bio-inspired and Biomimetic Synthetic Routes
Nature provides a rich source of inspiration for the development of efficient and sustainable synthetic methods. nih.gov Bio-inspired and biomimetic approaches to the synthesis of this compound and its derivatives could offer advantages in terms of selectivity and environmental compatibility.
One potential bio-inspired route could involve enzymatic catalysis. For instance, a decarboxylase could be engineered to catalyze the final step in a synthetic pathway to this compound. umich.edu Furthermore, enzymes such as ene-reductases could be employed for the stereoselective reduction of the carbon-carbon double bond. illinois.edu The combination of photocatalysis and biocatalysis, or "photobiocatalysis," is an emerging field that could enable novel transformations of this compound under mild conditions. illinois.edu
Biomimetic synthesis seeks to replicate the strategies employed by nature to construct complex molecules. nih.govnih.gov For example, a synthetic strategy for a complex natural product containing a this compound moiety could be designed based on a plausible biosynthetic pathway. This could involve cascade reactions that mimic enzymatic transformations, leading to a more efficient and elegant synthesis. nih.gov The use of organocatalysts that mimic the function of enzymes is another promising avenue. nih.gov
Advanced In-situ Spectroscopic Monitoring of Reaction Dynamics
A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound is crucial for process optimization and the development of more efficient synthetic routes. Advanced in-situ spectroscopic techniques can provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a reaction.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can be invaluable for these studies. For instance, in-situ NMR has been used to monitor the progress of reactions involving cinnamic acid derivatives, providing insights into the reaction kinetics and the formation of intermediates. rsc.org Similarly, FT-IR spectroscopy can be used to track the disappearance of the characteristic carbonyl and alkene stretches of this compound and the appearance of new bands corresponding to the products.
The data obtained from these in-situ studies can be used to develop detailed kinetic models of the reactions, which can then be used to optimize reaction conditions such as temperature, pressure, and catalyst loading. This information is particularly valuable for scaling up reactions from the laboratory to industrial production.
Computational Design of Novel this compound Derivatives with Predetermined Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. utexas.eduresearchgate.net These methods can be used to design novel derivatives of this compound with specific, predetermined properties.
By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, it is possible to predict the electronic, structural, and reactive properties of virtual compounds before they are synthesized in the laboratory. nih.govyale.edu For example, computational methods can be used to:
Design molecules with enhanced biological activity: By modeling the interaction of this compound derivatives with a specific biological target, such as an enzyme or receptor, it is possible to design new molecules with improved binding affinity and efficacy.
Predict the photophysical properties of new materials: For applications in areas such as organic electronics or photochemistry, computational methods can be used to design derivatives with specific absorption and emission characteristics.
Explore the reaction mechanisms of new transformations: Computational studies can provide detailed insights into the transition states and intermediates of chemical reactions, aiding in the development of new synthetic methodologies. nih.gov
The integration of computational design with high-throughput synthesis and testing can create a powerful "design-make-test-analyze" cycle for the rapid discovery of new this compound derivatives with desired functionalities. novalix.com
Q & A
Q. What are the standard protocols for synthesizing 2-formylcinnamic acid, and how can its purity be validated experimentally?
Synthesis typically involves formylation of cinnamic acid derivatives under controlled conditions (e.g., Vilsmeier-Haack reaction). To ensure purity, employ spectroscopic techniques like ¹H/¹³C NMR and FT-IR to confirm structural integrity, alongside HPLC or GC-MS for quantitative purity assessment. For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and characterize intermediates rigorously. Include raw spectral data in appendices, with processed data in the main text to avoid redundancy .
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?
Cross-reference data from NIST Chemistry WebBook (e.g., for IR peaks) and peer-reviewed publications. If inconsistencies arise, verify experimental conditions (solvent, concentration, instrument calibration) and consider batch-specific impurities. Use high-purity solvents and internal standards (e.g., TMS for NMR) to minimize variability. Contradictory findings should be analyzed in the discussion section, with error margins quantified .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the formyl group. Monitor degradation via periodic TLC or UV-Vis spectroscopy. Avoid prolonged exposure to light or moisture, as the compound may hydrolyze or dimerize. For long-term stability, lyophilize and seal in amber vials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives with enhanced reactivity?
Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and predict regioselectivity in reactions. Validate computational models against experimental data (e.g., X-ray crystallography of intermediates). For multi-step syntheses, simulate reaction pathways to identify thermodynamic bottlenecks and optimize catalyst selection .
Q. What strategies resolve low yields in multi-step syntheses involving this compound?
Employ design of experiments (DoE) to screen variables (e.g., solvent polarity, stoichiometry). Use in situ monitoring (e.g., ReactIR) to identify side reactions. If yields remain suboptimal, explore protective group strategies for the formyl moiety (e.g., acetal formation) or switch to flow chemistry for better temperature control. Report failed attempts in supplementary materials to aid troubleshooting .
Q. How can researchers reconcile contradictory biological activity data for this compound in different assays?
Perform meta-analysis of published datasets to identify assay-specific variables (e.g., cell line viability, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). If contradictions persist, investigate compound stability under assay conditions (pH, serum proteins) or metabolite interference. Publish raw datasets with detailed protocols to enable cross-lab validation .
Methodological Considerations
Q. What are best practices for presenting this compound data in publications?
- Main text : Highlight key findings (e.g., reaction yields, bioactivity IC₅₀) and novel insights.
- Supplementary materials : Include raw spectra, crystallographic data, and full synthetic procedures.
- Tables : Use processed data (e.g., averaged replicates with standard deviations) to support conclusions. Avoid duplicating figures in text .
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound analogs?
- Hypothesis-driven approach : Modify specific functional groups (e.g., substituents on the phenyl ring) and test against a biological target.
- Controls : Include parent compound and known inhibitors.
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons. Power calculations should justify sample sizes .
Data Contradiction Analysis
Q. When conflicting data arise in thermal stability studies (e.g., DSC vs. TGA), how should researchers proceed?
Replicate experiments under identical conditions. If discrepancies persist, consider instrument calibration errors or sample preparation artifacts (e.g., moisture content). Cross-validate with microscopy (e.g., hot-stage microscopy) to observe phase transitions directly. Publish full methodological details to enable peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
